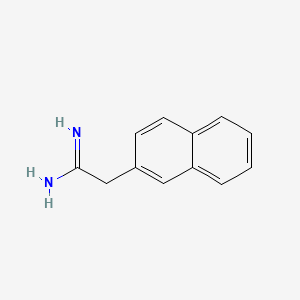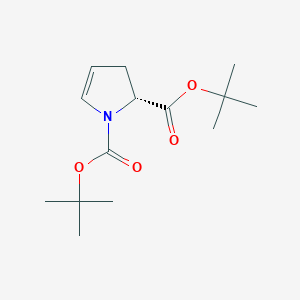![molecular formula C12H16O3S B12438236 Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate is an organic compound with the molecular formula C₁₂H₁₆O₃S and a molecular weight of 240.32 g/mol . This compound is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a hydroxyethyl group, and a sulfanyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate typically involves the reaction of 4-(1-hydroxyethyl)phenylthiol with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Aplicaciones Científicas De Investigación
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can undergo redox reactions, influencing cellular redox balance. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .
Comparación Con Compuestos Similares
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate can be compared with similar compounds such as:
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]thio}acetate: Similar structure but with a thioether group instead of a sulfanyl group.
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfinyl}acetate: Contains a sulfinyl group instead of a sulfanyl group, leading to different redox properties.
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfonyl}acetate: Contains a sulfonyl group, which is more oxidized than the sulfanyl group, affecting its reactivity and biological activity
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16O3S |
|---|---|
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
ethyl 2-[4-(1-hydroxyethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C12H16O3S/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7,9,13H,3,8H2,1-2H3 |
Clave InChI |
ZAYMVLHANSCUMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=CC=C(C=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B12438154.png)

![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)
![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)

![3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B12438188.png)

![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)

![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)



